3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Iodination of the phenyl ring: The phenyl ring can be iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Coupling of the iodinated phenyl ring with the pyrazole ring: This step can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the iodinated phenyl ring is coupled with a boronic acid derivative of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as thiolates or amines.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Common reagents include thiolates and amines, typically under basic conditions.
Oxidation reactions: Reagents such as hydrogen peroxide or sodium hypochlorite can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.
Major Products Formed
Substitution reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and reduction reactions: Products vary based on the specific oxidation or reduction process.
Coupling reactions: Products include new carbon-carbon bonded compounds formed through the coupling process.
Scientific Research Applications
3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Material science: It can be utilized in the development of new materials with specific electronic or optical properties.
Biological studies: The compound can serve as a probe for studying biological processes and interactions.
Industrial applications: It can be used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Iodophenol: An aromatic compound with an iodine atom attached to a phenol ring.
3-Iodophenylacetic acid: A compound with an iodine atom attached to a phenylacetic acid moiety.
3-Iodo-Benzyl Alcohol: A benzyl alcohol derivative with an iodine atom on the phenyl ring.
Uniqueness
3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both an iodinated phenyl ring and a pyrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10IN3 |
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Molecular Weight |
299.11 g/mol |
IUPAC Name |
5-(3-iodophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H10IN3/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 |
InChI Key |
VAIQZBRBPUMABS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)I)N |
Origin of Product |
United States |
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